molecular formula C14H11BrFN3OS B10864334 2-[(2-bromophenyl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

2-[(2-bromophenyl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B10864334
M. Wt: 368.23 g/mol
InChI Key: MWRGFJVUGPUCBD-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZOYL)-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromobenzoyl group and a fluorophenyl group attached to a hydrazinecarbothioamide backbone, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZOYL)-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of 2-Bromobenzoyl Chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 4-Fluorophenylhydrazine: This can be synthesized by reducing 4-fluoronitrobenzene using a suitable reducing agent like tin(II) chloride in hydrochloric acid.

    Condensation Reaction: The final step involves the condensation of 2-bromobenzoyl chloride with 4-fluorophenylhydrazine in the presence of a base such as triethylamine to form the desired hydrazinecarbothioamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-BROMOBENZOYL)-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZOYL)-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl and fluorophenyl groups can facilitate binding to active sites, while the hydrazinecarbothioamide moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BROMOBENZOYL)-N-(4-CHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-(2-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-(2-BROMOBENZOYL)-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

Compared to similar compounds, 2-(2-BROMOBENZOYL)-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or interactions with biological targets.

Properties

Molecular Formula

C14H11BrFN3OS

Molecular Weight

368.23 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C14H11BrFN3OS/c15-12-4-2-1-3-11(12)13(20)18-19-14(21)17-10-7-5-9(16)6-8-10/h1-8H,(H,18,20)(H2,17,19,21)

InChI Key

MWRGFJVUGPUCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F)Br

Origin of Product

United States

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